4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one typically involves the extraction from natural sources such as Euphorbia fischeriana . The compound can be isolated using various chromatographic techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purity confirmation .
Industrial Production Methods
The compound is usually produced in small quantities and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one has several applications in scientific research:
Chemistry: Used as a reference compound in chromatographic studies and for the synthesis of other sesquiterpenoids.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of natural product-based pharmaceuticals and cosmetics
Mechanism of Action
The mechanism of action of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways related to inflammation and cell proliferation. The exact molecular targets are still under investigation, but it is known to affect various enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is unique due to its specific structure and biological activities. Similar compounds include other sesquiterpenoids such as:
- Farnesol
- Bisabolol
- Nerolidol
These compounds share similar structural features but differ in their specific functional groups and biological activities .
Biological Activity
4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is a sesquiterpenoid compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anti-inflammatory effects, mechanisms of action, and comparisons with related compounds.
- Molecular Formula : C12H18O2
- Molecular Weight : 194.27 g/mol
- CAS Number : 133369-42-3
Antimicrobial Activity
This compound has been studied for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Pathogen | Activity Level |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | Moderate |
Bacillus cereus | High |
The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death .
Anti-inflammatory Effects
In vitro studies demonstrate that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
Cytokine | Effect |
---|---|
TNF-alpha | Inhibition |
IL-6 | Inhibition |
The anti-inflammatory action may be mediated through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response .
The biological activity of this compound is attributed to its structural features, particularly the hydroxyl and carbonyl groups. These functional groups allow the compound to engage in various biochemical interactions:
- Enzyme Modulation : The compound may modulate the activity of specific enzymes involved in inflammatory pathways.
- Signal Transduction : It appears to interfere with signaling pathways that lead to inflammation and infection responses.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound showed promising results against clinical isolates of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL. The study concluded that this compound could be a potential candidate for developing new antimicrobial agents.
Study 2: Anti-inflammatory Activity
In a controlled experiment evaluating the anti-inflammatory effects on macrophage cells stimulated with lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in TNF-alpha production by approximately 50% compared to untreated controls. This suggests its potential utility in managing inflammatory conditions .
Comparison with Similar Compounds
This compound shares structural similarities with other sesquiterpenoids but exhibits unique biological activities due to its specific functional groups.
Compound Name | Biological Activity | Unique Features |
---|---|---|
Eudesmane Derivatives | Varies | Similar skeleton but different substituents |
Farnesol | Antimicrobial | Lacks hydroxyl group |
Beta-Eudesmol | Anti-tumor | Exhibits neuroprotective effects |
Properties
IUPAC Name |
(4aS,8R)-8-hydroxy-4a,8-dimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-11-5-3-6-12(2,14)10(11)8-9(13)4-7-11/h8,14H,3-7H2,1-2H3/t11-,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTFVDVHOJMAJY-NWDGAFQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1=CC(=O)CC2)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@](C1=CC(=O)CC2)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.